molecular formula C13H10Cl2N2O2 B2495755 N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 477872-01-8

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No.: B2495755
CAS No.: 477872-01-8
M. Wt: 297.14
InChI Key: GWGAGRASMJECQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a pyrrole ring, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group can be formed through an acylation reaction, where an acyl chloride reacts with an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide can be compared with other similar compounds, such as:

    N-(2,3-dichlorophenyl)-2-(1H-pyrrol-2-yl)-2-oxoacetamide: This compound lacks the methyl group on the pyrrole ring, which may affect its reactivity and properties.

    N-(2,3-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanamide: This compound has an ethanamide group instead of an oxoacetamide group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-7-3-6-10(17)12(18)13(19)16-9-5-2-4-8(14)11(9)15/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGAGRASMJECQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.